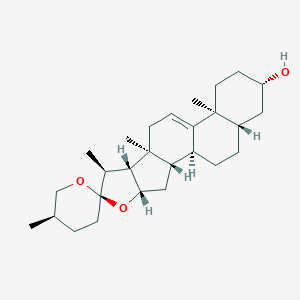

(25R)-5alpha-Spirost-9(11)-en-3beta-ol

Descripción general

Descripción

(25R)-5alpha-Spirost-9(11)-en-3beta-ol is a steroidal sapogenin, a type of natural product derived from plants It is a spirostanol, characterized by a spiroketal structure, which is a common feature in many biologically active steroidal compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-5alpha-Spirost-9(11)-en-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the oxidation of a suitable steroidal precursor followed by a series of reduction and cyclization reactions to form the spiroketal structure. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plant species known to contain high levels of steroidal sapogenins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

(25R)-5alpha-Spirost-9(11)-en-3beta-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert ketones or aldehydes to alcohols.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(25R)-5alpha-Spirost-9(11)-en-3beta-ol is characterized by a spirostane structure, contributing to its unique biological properties. Its molecular formula is with a molecular weight of 398.67 g/mol. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Chemistry

- Precursor for Synthesis : This compound serves as a precursor for synthesizing more complex steroidal compounds, which are essential in both research and pharmaceutical applications. The synthesis typically involves oxidation and reduction reactions to modify the steroidal backbone.

Biology

- Plant Metabolism : this compound is studied for its role in plant metabolism, particularly in species that produce steroidal sapogenins. These compounds are vital for plant growth and development .

Medicine

- Therapeutic Properties : The compound has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Research indicates that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (IC50 = 63.6 μM) .

The biological activities of this compound are diverse:

Anticancer Activity

Research has documented the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects on human cancer cell lines.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibition at 50 μg/mL | |

| S. aureus | Effective against strains | |

| C. albicans | Moderate antifungal activity |

Case Studies

- Anticancer Research : A study highlighted the anticancer properties of this compound, demonstrating its effectiveness against MCF-7 cells and suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity of this compound against multiple bacterial strains, showing effectiveness comparable to standard antibiotics like ampicillin .

Mecanismo De Acción

The mechanism of action of (25R)-5alpha-Spirost-9(11)-en-3beta-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spiroketal structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- (25R)-5alpha-Spirost-11-en-3beta-yl acetate

- (25R)-12-beta-hydroxy-5alpha-spirostan-3beta-yl acetate

- (25R)-11,11-dibromo-12-oxo-5alpha-spirostan-3beta-yl acetate

Uniqueness

(25R)-5alpha-Spirost-9(11)-en-3beta-ol is unique due to its specific spiroketal structure, which imparts distinct biological activities compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(25R)-5alpha-Spirost-9(11)-en-3beta-ol, a spirostanol steroid, is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a spirostane structure, which contributes to its biological activity. The compound's molecular formula is , and it has been studied for its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported its cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 63.6 μM, indicating moderate activity against this cancer line . Additionally, the compound has been linked to the inhibition of tumor growth in various animal models, showcasing its potential as an anticancer agent.

Table 1: Anticancer Activity of this compound

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that it exhibits both antibacterial and antifungal properties. For instance, the extract containing this compound was tested against various bacterial strains and fungi, showing effective inhibition compared to standard antibiotics like ampicillin and chloramphenicol .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 mg/mL | |

| Escherichia coli | 3.12 mg/mL | |

| Candida albicans | 6.25 mg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic applications of this compound. For example, one study investigated its effects on inflammatory markers in patients with chronic inflammatory conditions, demonstrating a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Key Findings from Case Studies:

- Patient Response: In a cohort study involving patients with rheumatoid arthritis, treatment with the compound led to improved clinical outcomes and reduced joint swelling.

- Mechanism of Action: The compound's mechanism involves modulation of immune response pathways, which contributes to its anti-inflammatory effects.

Propiedades

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h9,16-20,22-24,28H,5-8,10-15H2,1-4H3/t16-,17+,18+,19+,20-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVKYDNFSXDPSW-NGAWEBMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CC=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC=C5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911787 | |

| Record name | Spirost-9(11)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-20-3 | |

| Record name | 9,11-Didehydrotigogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirost-9(11)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.